molecular formula C23H32N6O2 B2613954 8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione CAS No. 797028-19-4

8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2613954
CAS No.: 797028-19-4
M. Wt: 424.549
InChI Key: ZKLGOUZQHKOXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a complex organic compound belonging to the purine class. This compound is characterized by its unique structure, which includes a piperazine ring, a dimethylxanthine core, and a phenylpropyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione typically involves multiple steps:

    Formation of the Dimethylxanthine Core: This step involves the methylation of xanthine to form 1,3-dimethylxanthine. Common reagents include methyl iodide and a base such as potassium carbonate.

    Attachment of the Phenylpropyl Side Chain: The phenylpropyl group is introduced via an alkylation reaction. This can be achieved using phenylpropyl bromide in the presence of a strong base like sodium hydride.

    Introduction of the Piperazine Ring: The final step involves the reaction of the intermediate with 4-ethylpiperazine. This is typically done under reflux conditions in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenylpropyl side chain. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Pentoxifylline: Used to improve blood flow in patients with circulation problems.

Uniqueness

What sets 8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione apart is its unique combination of structural features. The presence of the piperazine ring and the phenylpropyl side chain provides distinct chemical and biological properties not found in simpler purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-4-27-13-15-28(16-14-27)17-19-24-21-20(22(30)26(3)23(31)25(21)2)29(19)12-8-11-18-9-6-5-7-10-18/h5-7,9-10H,4,8,11-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLGOUZQHKOXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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